Home > Products > Screening Compounds P88519 > Lck Inhibitor II
Lck Inhibitor II - 918870-43-6

Lck Inhibitor II

Catalog Number: EVT-272824
CAS Number: 918870-43-6
Molecular Formula: C24H26N6O3
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lck inhibitor II is a cell-permeable, ATP binding site-targeting, tri-substituted pyrimidine that acts as a highly potent Lck (lymphocyte specific kinase) inhibitor
Synthesis Analysis

The synthesis of Lck Inhibitor II typically involves several key steps:

  1. Formation of Core Structure: This initial step may include cyclization reactions to create the foundational structure of the compound.
  2. Functional Group Introduction: Subsequent steps involve substitution reactions to introduce various functional groups that enhance the compound's biological activity.
  3. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels.

In industrial settings, large-scale reactors and automated processes are often employed to ensure consistency and quality. Optimal reaction conditions—such as temperature, pressure, and solvent choice—are critical for maximizing yield and minimizing impurities .

Molecular Structure Analysis

The molecular formula for Lck Inhibitor II is C23H22N4OC_{23}H_{22}N_{4}O, indicating a complex structure with multiple functional groups that contribute to its biological activity. The compound's structure includes a pyrrolopyrimidine core, which is essential for its interaction with the ATP-binding site of Lck. Key structural features include:

The spatial arrangement of these components plays a significant role in the compound's potency and specificity .

Chemical Reactions Analysis

Lck Inhibitor II can participate in various chemical reactions:

  • Oxidation: Functional groups can be converted to their oxidized forms using reagents like potassium permanganate.
  • Reduction: Nitro groups may be reduced to amines through the use of hydrogen gas with palladium catalysts or sodium borohydride.
  • Substitution Reactions: The aromatic ring can undergo halogenation followed by nucleophilic substitution.

The choice of reagents and conditions significantly affects the outcome of these reactions, determining the major products formed .

Mechanism of Action

Lck Inhibitor II functions by binding to the active site of Lck, specifically targeting the ATP-binding region. This binding prevents phosphorylation events that are essential for T cell receptor signaling pathways. By inhibiting Lck activity, the compound disrupts downstream signaling cascades critical for T cell activation and proliferation. This mechanism highlights its potential utility in modulating immune responses and treating diseases characterized by aberrant T cell activity .

Physical and Chemical Properties Analysis

Lck Inhibitor II exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid.
  • Solubility: The compound is cell-permeable, allowing it to effectively enter cells and exert its biological effects.
  • Reversible Binding: The inhibitor's action is reversible, making it suitable for applications requiring transient modulation of kinase activity.

These properties contribute to its effectiveness as a research tool in studying kinase signaling pathways .

Applications

Lck Inhibitor II has diverse applications in scientific research:

  • Biological Research: It serves as an important tool for studying kinase inhibition and T cell signaling pathways.
  • Pharmaceutical Development: The compound is being explored as a potential therapeutic agent for treating cancers and autoimmune diseases due to its specific inhibition of Lck.
  • Drug Discovery: It aids in understanding the role of protein tyrosine kinases in various biological processes, facilitating the development of new therapeutic strategies.
Molecular Mechanisms of Lck Kinase Regulation and Inhibition

Structural Basis of Lck Kinase Activation in Immune Signaling

Lck (lymphocyte-specific protein tyrosine kinase) is a non-receptor tyrosine kinase belonging to the Src kinase family (SFK), characterized by a conserved domain architecture essential for T-cell receptor (TCR) signaling initiation. The enzyme comprises:

  • An N-terminal SH4 domain with dual lipidation sites (myristoylation at Gly2 and palmitoylation at Cys3/Cys5) for membrane anchorage within glycolipid-enriched microdomains (GEMs) [1].
  • A "zinc clasp" motif formed by cysteines in the SH4 domain, coordinating Zn²⁺ and facilitating interactions with coreceptors CD4/CD8 [1] [9].
  • Regulatory SH3 and SH2 domains that control kinase conformation through intramolecular interactions.
  • A catalytic SH1 (kinase) domain with critical tyrosine residues (Tyr394 for activation, Tyr505 for inhibition) [4].

In resting T-cells, Lck adopts a closed, autoinhibited conformation: the SH2 domain binds phosphorylated Tyr505, while the SH3 domain engages a polyproline type-II helix in the SH2-kinase linker. This configuration stabilizes the inactive state by preventing substrate access to the kinase domain [6] [7]. Upon TCR engagement, phosphatases (e.g., CD45) dephosphorylate Tyr505, releasing intramolecular constraints. Concurrently, coreceptor binding (CD4/CD8) disrupts the SH3-linker interaction, enabling autophosphorylation of Tyr394 and full kinase activation [4] [8].

Table 1: Structural Domains of Lck and Functional Roles

DomainKey Structural FeaturesFunctional Role in Activation
SH4Myristoylation/palmitoylation sites; zinc claspMembrane anchoring; coreceptor binding
SH3Polyproline-binding pocketInactive-state stabilization; allosteric regulation
SH2Phosphotyrosine-binding sitepTyr505 binding; autoinhibition
Kinase (SH1)Activation loop (Tyr394); C-terminal tail (Tyr505)Catalytic activity; regulatory phosphorylation

Type-II Inhibition Mechanisms: DFG-Out Conformational Trapping

Kinase inhibitors are classified by their binding mode to active or inactive kinase conformations. Type-II inhibitors, including certain Lck-targeting compounds, selectively trap the DFG-out conformation—a state where the conserved Asp-Phe-Gly motif rotates ~180°, exposing a hydrophobic allosteric pocket adjacent to the ATP-binding site [5] [7]. Key characteristics include:

  • Structural Rearrangement: DFG-out rotation displaces the activation loop, sterically blocking substrate phosphorylation and creating an extended inhibitor-binding cavity [5].
  • Binding Interactions: Type-II inhibitors form hydrogen bonds with the hinge region (e.g., Met341 in c-Src homologs) and hydrophobic contacts within the DFG-out pocket. Water-mediated hydrogen bonds (e.g., with Thr338) further stabilize binding [10].
  • Enhanced Selectivity: The DFG-out pocket exhibits greater sequence variation than the ATP-binding site, enabling selective targeting of Lck over other kinases [7].

Lck Inhibitor II exemplifies this mechanism by stabilizing the inactive DFG-out state, preventing the conformational shift to the active "DFG-in" state required for catalysis. This contrasts with Type-I inhibitors (e.g., Ruxolitinib), which bind the DFG-in conformation and exhibit broader off-target effects [10].

Table 2: Comparison of Kinase Inhibitor Types Targeting Lck

PropertyType-I InhibitorsType-II Inhibitors
Kinase ConformationDFG-in (active)DFG-out (inactive)
Binding SiteATP pocket onlyATP pocket + hydrophobic allosteric pocket
SelectivityLower (conserved ATP site)Higher (variable DFG-out pocket)
Lck ExampleRuxolitinibLck Inhibitor II

Role of SH3/SH2 Domains in Allosteric Modulation of Lck Activity

The SH3 and SH2 domains of Lck serve as critical allosteric regulators beyond their roles in autoinhibition:

  • SH3 Domain as an Allosteric Site: Small molecules (e.g., pyrimidine diamines PDA1/PDA2) bind the SH3 polyproline-binding pocket, inducing global conformational changes. PDA1 stabilizes a closed, inactive kinase by bridging the SH3 domain and N-lobe of the kinase domain, while PDA2 disrupts interdomain interactions, enhancing activity [3].
  • SH2 Domain in Active-State Stabilization: Though primarily autoinhibitory, the SH2 domain stabilizes active Lck by interacting with helix αC in the kinase domain upon transition to the open conformation. Mutations disrupting SH2-kinase interactions (e.g., R154K) impair catalytic activity [6].
  • Regulatory Crosstalk: Ligand binding to SH3/SH2 domains (e.g., CD4 binding to SH4-SH3 linker) disrupts intramolecular constraints, facilitating kinase domain activation. Conversely, ATP-competitive inhibitors can allosterically perturb SH3/SH2 positioning [3] [9].

Allosteric modulators exploiting these domains offer advantages:

  • Overcoming Resistance: Mutations in the ATP-binding site (e.g., gatekeeper mutations) minimally affect allosteric inhibitors [3].
  • Synergistic Inhibition: Combining ATP-site and allosteric inhibitors (e.g., PDA1 + A-419259) suppresses resistance via "double-drugging," where each inhibitor stabilizes the other’s bound conformation [3].

Properties

CAS Number

918870-43-6

Product Name

Lck Inhibitor II

IUPAC Name

3-[[2-(benzimidazol-1-yl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-yl]amino]-4-methylphenol

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H26N6O3/c1-17-6-7-18(31)14-20(17)26-22-15-23(33-13-10-29-8-11-32-12-9-29)28-24(27-22)30-16-25-19-4-2-3-5-21(19)30/h2-7,14-16,31H,8-13H2,1H3,(H,26,27,28)

InChI Key

DKDNLOIZODSWFH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)O)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

Lck inhibitor II; 3-(2-(1H-Benzo[d]imidazol-1-yl)-6-(2-morpholinoethoxy)-pyrimidin-4-ylamino)-4-methylphenol.

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.